2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid
Description
Properties
IUPAC Name |
2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-14(10-23-11-6-2-1-3-7-11)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWMAZPYUBMSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid typically involves multiple steps. One common method includes the condensation of cyclohexane-1-carboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
The compound 2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, biochemical research, and material science, supported by comprehensive data tables and documented case studies.
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of cyclohexane carboxylic acids have shown potential anticancer properties. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The mechanism of action involves the inhibition of specific enzymes involved in tumor growth, making this compound a candidate for further development as an anticancer agent .
Case Study:
- Study Title: "Cytotoxic Effects of Cyclohexane Derivatives on Breast Cancer Cells"
- Findings: The compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
- Conclusion: The study supports further investigation into the compound's structure-activity relationship (SAR) to optimize its anticancer efficacy.
2. Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory drugs. The phenoxyacetyl group is known for its ability to modulate inflammatory pathways. Researchers have explored the use of this compound in treating conditions such as arthritis and other inflammatory diseases .
Case Study:
- Study Title: "Evaluation of Anti-inflammatory Activity of Phenoxyacetyl Derivatives"
- Findings: In vivo studies indicated that the compound reduced paw edema in rat models, suggesting effective anti-inflammatory properties.
- Conclusion: The findings warrant further exploration into its therapeutic potential for chronic inflammatory conditions.
Applications in Biochemical Research
1. Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies, particularly targeting proteases and kinases involved in various metabolic pathways. Its structural features allow it to act as an inhibitor, providing insights into enzyme mechanisms .
Data Table: Enzyme Inhibition Potency
Applications in Material Science
The unique properties of this compound have also been explored in material science, particularly in the synthesis of polymeric materials with enhanced mechanical properties.
1. Polymer Synthesis
Researchers have utilized this compound as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances thermal stability and mechanical strength, making it suitable for applications in drug delivery systems .
Case Study:
- Study Title: "Synthesis and Characterization of Biodegradable Polymers from Cyclohexane Derivatives"
- Findings: Polymers synthesized from this compound exhibited improved tensile strength compared to conventional polymers.
- Conclusion: The study highlights the potential for developing sustainable materials with applications in biomedical engineering.
Mechanism of Action
The mechanism of action of 2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets. The phenoxyacetyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid can be compared with other similar compounds, such as:
Phenoxyacetic Acid: This compound has a simpler structure and is commonly used as a herbicide.
Cyclohexane-1-carboxylic Acid: This compound lacks the phenoxyacetyl group and has different chemical properties and applications.
2-Phenoxyacetamide: This compound is structurally similar but lacks the cyclohexane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not observed in the individual components .
Q & A
Q. What are best practices for crystallizing this compound for X-ray studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
